molecular formula C12H25NO4S B8736746 1-(methanesulfonamido)nonan-4-yl acetate CAS No. 63857-26-1

1-(methanesulfonamido)nonan-4-yl acetate

Cat. No.: B8736746
CAS No.: 63857-26-1
M. Wt: 279.40 g/mol
InChI Key: GUKCHZMDALZPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methanesulfonamido)nonan-4-yl acetate is a synthetic organic compound featuring a nine-carbon aliphatic chain (nonan-4-yl backbone) substituted with a methanesulfonamido (-SO₂NH-CH₃) group and an acetate (-OAc) ester. The methanesulfonamido group is a polar moiety that enhances hydrogen-bonding capacity, while the acetate ester may influence solubility and metabolic stability .

Properties

CAS No.

63857-26-1

Molecular Formula

C12H25NO4S

Molecular Weight

279.40 g/mol

IUPAC Name

1-(methanesulfonamido)nonan-4-yl acetate

InChI

InChI=1S/C12H25NO4S/c1-4-5-6-8-12(17-11(2)14)9-7-10-13-18(3,15)16/h12-13H,4-10H2,1-3H3

InChI Key

GUKCHZMDALZPEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCNS(=O)(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methanesulfonamido)nonan-4-yl acetate typically involves the reaction of nonan-4-yl acetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Nonan-4-yl acetate+Methanesulfonyl chloride1-[(Methanesulfonyl)amino]nonan-4-yl acetate\text{Nonan-4-yl acetate} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Nonan-4-yl acetate+Methanesulfonyl chloride→1-[(Methanesulfonyl)amino]nonan-4-yl acetate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(methanesulfonamido)nonan-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides.

Scientific Research Applications

1-(methanesulfonamido)nonan-4-yl acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(methanesulfonamido)nonan-4-yl acetate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context.

Comparison with Similar Compounds

Structural Differences and Similarities

The compound is compared below with structurally related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Backbone Structure
1-(Methanesulfonamido)nonan-4-yl acetate C₁₂H₂₃NO₅S 293.38 Methanesulfonamido, Acetate Aliphatic (nonane)
1-(Acetyloxy)nonan-4-yl acetate C₁₃H₂₄O₄ 244.33 Two acetate groups Aliphatic (nonane)
ML335 (K2P2.1 activator) C₁₅H₁₄Cl₂N₂O₃S 385.25 Methanesulfonamido, Benzamide Aromatic (benzamide)
3a-i (Thiourea derivatives) Varies Varies Methanesulfonamido, Thiourea Aromatic (phenoxyphenyl)
  • Backbone Variability: The target compound’s aliphatic nonane chain contrasts with aromatic backbones in ML335 and thiourea derivatives, affecting lipid solubility and membrane permeability.
  • Functional Groups : The methanesulfonamido group is shared with ML335 and thiourea derivatives, but the acetate ester distinguishes it from these analogs .

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